![molecular formula C5H13N2O4P B13834762 [(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Alanyl-®-1-aminoethylphosphonic acid is a chiral phosphonic acid derivative. This compound is characterized by its unique stereochemistry, with the (S)-configuration at the alanyl moiety and the ®-configuration at the aminoethylphosphonic acid moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Alanyl-®-1-aminoethylphosphonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-alanine and ®-1-aminoethylphosphonic acid.
Coupling Reaction: The key step involves the coupling of (S)-alanine with ®-1-aminoethylphosphonic acid using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine) to form the desired peptide bond.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure (S)-Alanyl-®-1-aminoethylphosphonic acid.
Industrial Production Methods: Industrial production of (S)-Alanyl-®-1-aminoethylphosphonic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as aminoacyl-tRNA synthetases to catalyze the formation of the peptide bond between (S)-alanine and ®-1-aminoethylphosphonic acid.
Fermentation: Employing genetically engineered microorganisms to produce the compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions: (S)-Alanyl-®-1-aminoethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid moiety can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted phosphonic acid derivatives.
Scientific Research Applications
(S)-Alanyl-®-1-aminoethylphosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Alanyl-®-1-aminoethylphosphonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in amino acid metabolism or phosphonate metabolism.
Pathways: It may interfere with metabolic pathways by inhibiting key enzymes, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
(S)-Alanyl-(S)-1-aminoethylphosphonic acid: Differing only in the configuration of the aminoethylphosphonic acid moiety.
®-Alanyl-®-1-aminoethylphosphonic acid: Differing in the configuration of both the alanyl and aminoethylphosphonic acid moieties.
®-Alanyl-(S)-1-aminoethylphosphonic acid: Differing in the configuration of the alanyl moiety.
Uniqueness: (S)-Alanyl-®-1-aminoethylphosphonic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers. This uniqueness makes it a valuable compound for studying stereochemistry-related effects in biological systems and for developing stereospecific drugs and materials.
Properties
Molecular Formula |
C5H13N2O4P |
|---|---|
Molecular Weight |
196.14 g/mol |
IUPAC Name |
[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)11-12(9,10)4(2)7/h3-4H,6-7H2,1-2H3,(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
LPSTZUQOCPPUIA-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OP(=O)([C@@H](C)N)O)N |
Canonical SMILES |
CC(C(=O)OP(=O)(C(C)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



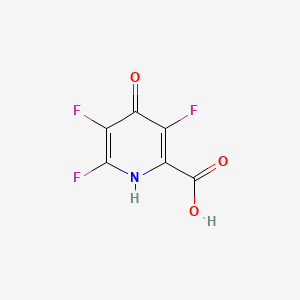
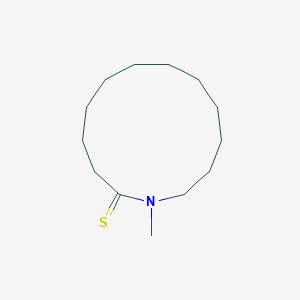
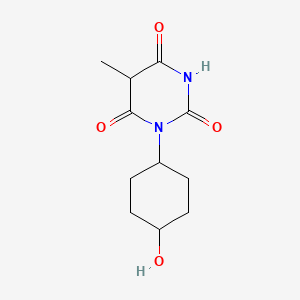
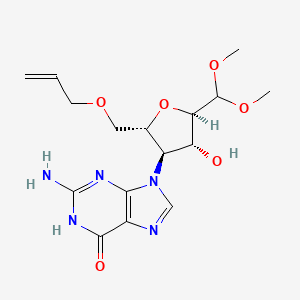
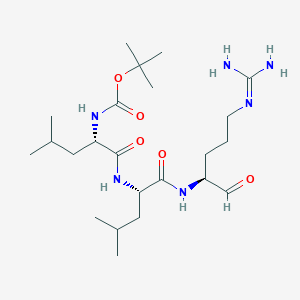
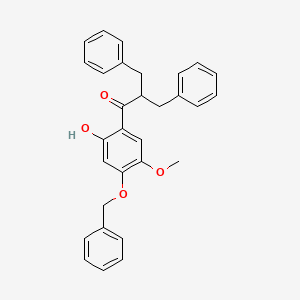
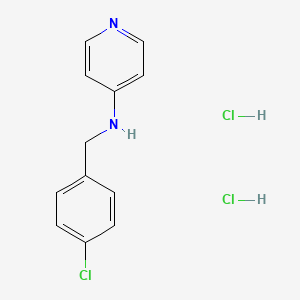
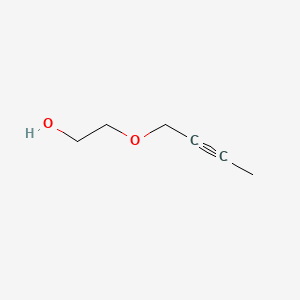
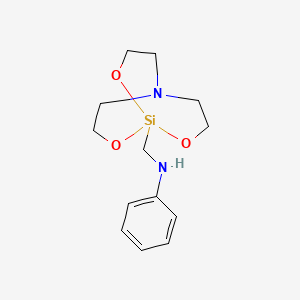
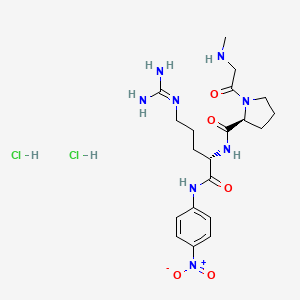

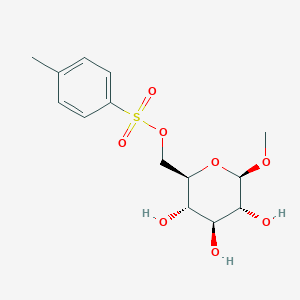
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
